molecular formula C115H194N34O33 B145365 bombinin-like peptide-2, Bombina orientalis CAS No. 138220-01-6

bombinin-like peptide-2, Bombina orientalis

Cat. No. B145365
CAS RN: 138220-01-6
M. Wt: 2581 g/mol
InChI Key: GUTYFGTZDYFRHX-JGKRARPPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bombinin-like peptide-2 (BLP-2) is a bioactive peptide found in the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. This peptide has been extensively studied for its potential therapeutic applications due to its remarkable antimicrobial, anticancer, and immunomodulatory properties.

Mechanism of Action

The mechanism of action of bombinin-like peptide-2, Bombina orientalis is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound modulates the immune system by binding to Toll-like receptors (TLRs) and activating downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess potent antimicrobial activity by disrupting the bacterial cell membrane. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of bombinin-like peptide-2, Bombina orientalis is its potent antimicrobial and anticancer activity. This makes it an attractive candidate for the development of novel antimicrobial and anticancer agents. However, one of the limitations of this compound is its low stability in biological fluids, which may limit its therapeutic potential. Additionally, the high cost of synthesis may limit its use in large-scale applications.

Future Directions

There are several future directions for the study of bombinin-like peptide-2, Bombina orientalis. One area of research is the development of novel antimicrobial and anticancer agents based on the structure of this compound. Another area of research is the investigation of the immunomodulatory properties of this compound and its potential use in the treatment of immune-related disorders. Furthermore, the development of novel delivery systems may enhance the stability and therapeutic potential of this compound.
Conclusion
In conclusion, this compound is a bioactive peptide with potent antimicrobial, anticancer, and immunomodulatory properties. The synthesis of this compound using SPPS techniques allows for the production of pure and characterized peptides. This compound has potential therapeutic applications in the treatment of infectious diseases, cancer, and immune-related disorders. However, further research is needed to fully understand the mechanism of action of this compound and to develop novel delivery systems to enhance its therapeutic potential.

Synthesis Methods

Bombinin-like peptide-2, Bombina orientalis can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential addition of amino acids to a resin-bound peptide chain. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product. The final product is characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Bombinin-like peptide-2, Bombina orientalis has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. This compound has also been shown to possess anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. Furthermore, this compound has been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.

properties

CAS RN

138220-01-6

Molecular Formula

C115H194N34O33

Molecular Weight

2581 g/mol

IUPAC Name

(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1

InChI Key

GUTYFGTZDYFRHX-JGKRARPPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN

synonyms

BLP-2 protein, Bombina orientalis
bombinin-like peptide-2, Bombina orientalis

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.